molecular formula C25H24ClN3O B11422861 N-{3-[1-(4-chlorobenzyl)-1H-benzimidazol-2-yl]propyl}-2-phenylacetamide

N-{3-[1-(4-chlorobenzyl)-1H-benzimidazol-2-yl]propyl}-2-phenylacetamide

Cat. No.: B11422861
M. Wt: 417.9 g/mol
InChI Key: QUNJOWSFIKSRJB-UHFFFAOYSA-N
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Description

N-(3-{1-[(4-CHLOROPHENYL)METHYL]-1H-1,3-BENZODIAZOL-2-YL}PROPYL)-2-PHENYLACETAMIDE is a complex organic compound that features a benzodiazole ring system. This compound is of interest due to its potential applications in various fields, including medicinal chemistry and materials science. The presence of the chlorophenyl and phenylacetamide groups suggests that it may exhibit unique chemical and biological properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(3-{1-[(4-CHLOROPHENYL)METHYL]-1H-1,3-BENZODIAZOL-2-YL}PROPYL)-2-PHENYLACETAMIDE typically involves multiple steps, starting from readily available precursorsThe reaction conditions often involve the use of catalysts, solvents, and specific temperature controls to ensure high yields and purity .

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch reactions with optimized conditions to maximize efficiency and minimize costs. The use of continuous flow reactors and automated systems can further enhance the scalability and reproducibility of the synthesis process .

Chemical Reactions Analysis

Types of Reactions

N-(3-{1-[(4-CHLOROPHENYL)METHYL]-1H-1,3-BENZODIAZOL-2-YL}PROPYL)-2-PHENYLACETAMIDE can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions. The conditions typically involve controlled temperatures, specific solvents, and sometimes catalysts to drive the reactions to completion .

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction may produce dechlorinated or hydrogenated products .

Scientific Research Applications

N-(3-{1-[(4-CHLOROPHENYL)METHYL]-1H-1,3-BENZODIAZOL-2-YL}PROPYL)-2-PHENYLACETAMIDE has several scientific research applications:

Mechanism of Action

The mechanism of action of N-(3-{1-[(4-CHLOROPHENYL)METHYL]-1H-1,3-BENZODIAZOL-2-YL}PROPYL)-2-PHENYLACETAMIDE involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins involved in biological pathways. The compound may exert its effects by binding to these targets and modulating their activity, leading to changes in cellular processes .

Properties

Molecular Formula

C25H24ClN3O

Molecular Weight

417.9 g/mol

IUPAC Name

N-[3-[1-[(4-chlorophenyl)methyl]benzimidazol-2-yl]propyl]-2-phenylacetamide

InChI

InChI=1S/C25H24ClN3O/c26-21-14-12-20(13-15-21)18-29-23-10-5-4-9-22(23)28-24(29)11-6-16-27-25(30)17-19-7-2-1-3-8-19/h1-5,7-10,12-15H,6,11,16-18H2,(H,27,30)

InChI Key

QUNJOWSFIKSRJB-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)CC(=O)NCCCC2=NC3=CC=CC=C3N2CC4=CC=C(C=C4)Cl

Origin of Product

United States

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